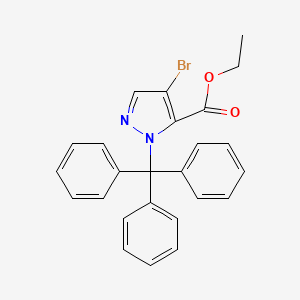
Ethyl 4-bromo-1-trityl-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-bromo-1-trityl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the trityl group and the bromine atom in this compound makes it particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-1-trityl-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl 4-bromo-1H-pyrazole-5-carboxylate with trityl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The trityl group is introduced to protect the nitrogen atom in the pyrazole ring, which can be later removed under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-bromo-1-trityl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Deprotection: The trityl group can be removed under acidic conditions to yield the free pyrazole derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane is commonly used for deprotection.
Major Products Formed
Substitution Reactions: Various substituted pyrazole derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the pyrazole compound.
Deprotection: Free pyrazole derivative without the trityl group.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-bromo-1-trityl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Wirkmechanismus
The mechanism of action of Ethyl 4-bromo-1-trityl-1H-pyrazole-5-carboxylate is not well-defined due to its primary use as an intermediate in synthesis. its derivatives may interact with various molecular targets, including enzymes and receptors, through binding interactions facilitated by the pyrazole ring and substituents. The trityl group serves as a protective group during synthesis, ensuring the stability of the compound until the desired reaction is achieved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-bromo-1H-pyrazole-5-carboxylate: Lacks the trityl group, making it more reactive in certain conditions.
1-Phenyl-3-methyl-4-bromo-1H-pyrazole-5-carboxylate: Contains a phenyl group instead of a trityl group, leading to different reactivity and applications.
4-Bromo-1H-pyrazole-5-carboxylate: A simpler derivative without the ethyl ester group, used in various synthetic applications.
Uniqueness
Ethyl 4-bromo-1-trityl-1H-pyrazole-5-carboxylate is unique due to the presence of the trityl group, which provides steric protection and influences the compound’s reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules, allowing for selective reactions and modifications.
Eigenschaften
Molekularformel |
C25H21BrN2O2 |
|---|---|
Molekulargewicht |
461.3 g/mol |
IUPAC-Name |
ethyl 4-bromo-2-tritylpyrazole-3-carboxylate |
InChI |
InChI=1S/C25H21BrN2O2/c1-2-30-24(29)23-22(26)18-27-28(23)25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3 |
InChI-Schlüssel |
XMRKMPZJOVIISD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=NN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















